molecular formula C41H51N3O2 B12911519 7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one CAS No. 89923-59-1

7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one

Cat. No.: B12911519
CAS No.: 89923-59-1
M. Wt: 617.9 g/mol
InChI Key: AUPIVCLCSOUXLP-UHFFFAOYSA-N
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Description

7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one is a complex organic compound known for its unique structural properties This compound features a furo[3,4-b]pyridin-5(7H)-one core with two indole groups substituted at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivatives, which are then coupled with the furo[3,4-b]pyridin-5(7H)-one core. Common reagents used in these reactions include strong bases, such as sodium hydride or potassium tert-butoxide, and coupling agents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:

    Oxidation: The indole groups can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while reduction could produce fully saturated derivatives.

Scientific Research Applications

7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets. The indole groups can interact with various enzymes and receptors, modulating their activity. The compound’s ability to participate in electron transfer reactions also plays a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Bis(2-methyl-1-octyl-1H-indol-3-yl)phthalide
  • 3,3-Bis(2-methyl-1-octyl-1H-indol-3-yl)-1(3H)-Isobenzofuranone

Uniqueness

7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one is unique due to its furo[3,4-b]pyridin-5(7H)-one core, which imparts distinct electronic properties compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photonics.

Properties

CAS No.

89923-59-1

Molecular Formula

C41H51N3O2

Molecular Weight

617.9 g/mol

IUPAC Name

7,7-bis(2-methyl-1-octylindol-3-yl)furo[3,4-b]pyridin-5-one

InChI

InChI=1S/C41H51N3O2/c1-5-7-9-11-13-19-28-43-30(3)37(32-22-15-17-25-35(32)43)41(39-34(40(45)46-41)24-21-27-42-39)38-31(4)44(29-20-14-12-10-8-6-2)36-26-18-16-23-33(36)38/h15-18,21-27H,5-14,19-20,28-29H2,1-4H3

InChI Key

AUPIVCLCSOUXLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=C(C2=CC=CC=C21)C3(C4=C(C=CC=N4)C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCCCCCC)C)C

Origin of Product

United States

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